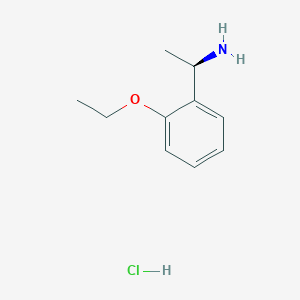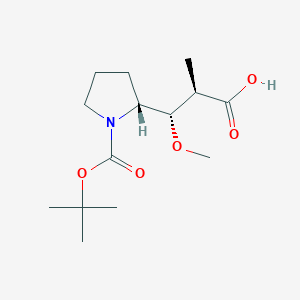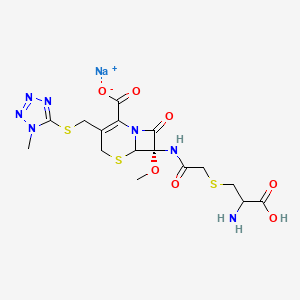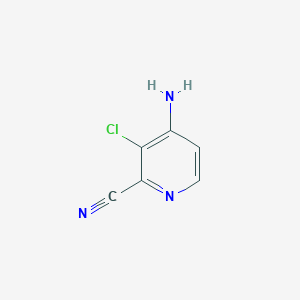![molecular formula C18H19NO4 B14799211 Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B14799211.png)
Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate is a chemical compound with the molecular formula C18H19NO4 It is known for its unique structure, which includes an ethyl ester group, a ketone group, and an amino group attached to a phenoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate typically involves the reaction of 4-phenoxyaniline with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 4-phenoxyaniline and ethyl acetoacetate.
Reagents: Sodium ethoxide.
Conditions: Heating the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoate: This compound has a similar structure but includes a double bond in the butanoate chain.
4-(4-ethyl-phenyl)-4-oxo-butyric acid: This compound lacks the ethyl ester group and has different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
ethyl 4-oxo-4-(4-phenoxyanilino)butanoate |
InChI |
InChI=1S/C18H19NO4/c1-2-22-18(21)13-12-17(20)19-14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,20) |
Clé InChI |
PHRQQWLKWHWUGR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B14799140.png)



![N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B14799179.png)




![Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate](/img/structure/B14799203.png)



![tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14799214.png)
